molecular formula C21H29N5O2 B5074013 N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide

N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5074013
M. Wt: 383.5 g/mol
InChI Key: DTVYCCKQARUUOB-VMPITWQZSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains a triazole ring, which is a type of heterocycle commonly found in various pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and triazole rings would likely contribute to the overall stability of the molecule .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing piperidine are used for their analgesic or antihistamine effects, while triazoles are often used for their antifungal properties .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be interesting to explore its potential uses in pharmaceuticals or agrochemicals, given the presence of the piperidine and triazole rings .

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1-[(E)-3-phenylprop-2-enyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-28-15-14-25-12-9-19(10-13-25)16-22-21(27)20-17-26(24-23-20)11-5-8-18-6-3-2-4-7-18/h2-8,17,19H,9-16H2,1H3,(H,22,27)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVYCCKQARUUOB-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CN(N=N2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CCC(CC1)CNC(=O)C2=CN(N=N2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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